molecular formula C7H5Cl3O B13711373 1,3-Dichloro-2-(chloromethoxy)benzene

1,3-Dichloro-2-(chloromethoxy)benzene

Cat. No.: B13711373
M. Wt: 211.5 g/mol
InChI Key: ZPWLVTOMAFDXSO-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethoxy)benzene (CAS 725714-56-7) is an organic compound with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol . This structure features a benzene ring disubstituted with chlorine atoms at the 1 and 3 positions, and a chloromethoxy group at the 2 position, making it a valuable multifunctional building block in chemical synthesis . Its particular reactivity, governed by the presence of halogenated sites and the ether linkage, allows researchers to utilize it in various transformations, including nucleophilic substitutions and as a precursor for more complex structures. While the specific biological mechanisms of action for this compound are not detailed in the public domain, compounds of this class are frequently employed in the development of pharmaceutical intermediates and functional materials in research laboratories . It is supplied as a neat material. Researchers are advised to consult the safety data sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

1,3-dichloro-2-(chloromethoxy)benzene

InChI

InChI=1S/C7H5Cl3O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2

InChI Key

ZPWLVTOMAFDXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 2-(chloromethoxy)benzene Derivatives

  • Starting material: 2-(chloromethoxy)benzene or its substituted analogs
  • Reagents: Chlorine gas (Cl₂) or chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
  • Solvents: Inert solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM)
  • Conditions: Low to moderate temperatures (0–50°C) to control reaction rate and regioselectivity
  • Mechanism: Electrophilic aromatic substitution where chlorine atoms are introduced selectively at the 1 and 3 positions relative to the chloromethoxy group

Chloromethylation of Hydroxybenzene Precursors

  • Starting material: 1,3-dichlorophenol or 2-hydroxy-1,3-dichlorobenzene
  • Reagents: Chloromethylating agents such as chloromethyl methyl ether (CMME) or paraformaldehyde with hydrochloric acid (HCl)
  • Catalysts/Bases: Acidic conditions or bases like potassium carbonate (K₂CO₃) to facilitate ether formation
  • Conditions: Reflux temperatures with controlled reaction times (e.g., 3 hours)
  • Outcome: Formation of the chloromethoxy substituent (-OCH₂Cl) at position 2

Representative Preparation Procedures

Step Reaction Type Reagents & Conditions Notes
1 Chlorination Cl₂ gas, CCl₄ solvent, 0–50°C Selective chlorination at 1,3-positions
2 Chloromethylation Paraformaldehyde + 37% HCl, reflux, 3 hours Converts hydroxy group to chloromethoxy
3 Purification Recrystallization or column chromatography Ensures high purity and isomer separation

Industrial and Laboratory Scale Synthesis

  • Industrial scale: Continuous flow reactors are used for chlorination to enhance safety and reproducibility. Tubular reactors facilitate diazotization followed by chlorination for high throughput.
  • Laboratory scale: Batch reactions in three-neck flasks with controlled addition of reagents and temperature monitoring.

Detailed Example from Literature

A patent describes a process where:

  • Ethylene dichloride is used as a solvent.
  • The precursor chlormezanone (a chlorinated benzene derivative) is reacted with phosphorus pentachloride (PCl₅) at elevated temperatures (~87°C) for 12 hours.
  • The reaction mixture is hydrolyzed in ice/water mixtures and purified by washing and drying over magnesium sulfate.
  • Yield: ~96.2% with purity >99.5% by HPLC-MS.
  • This method illustrates chlorination and chloromethylation steps combined in a controlled process to produce high-purity chloromethoxybenzene derivatives.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity Achieved (%)
Chlorination with Cl₂ gas High selectivity, scalable Requires careful handling of Cl₂ 85–95 >98
Chloromethylation with CMME Efficient chloromethoxy introduction CMME is carcinogenic, hazardous 80–90 >95
Paraformaldehyde + HCl reflux Safer alternative to CMME Longer reaction time, acid handling 75–90 >95
Phosphorus pentachloride method High yield, industrially viable Requires strict temperature control ~96 >99

Notes on Purification and Isomer Separation

  • Due to similar physical properties of isomers, purification often requires multiple recrystallizations or chromatographic techniques.
  • Solvent systems like ethanol/water mixtures are common for recrystallization.
  • Analytical techniques such as HPLC-MS and NMR are essential to confirm the substitution pattern and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value
Chlorination Temperature 0–50°C
Chloromethylation Temp. Reflux (~60–90°C)
Reaction Time 3–12 hours
Solvents Used CCl₄, CHCl₃, DCM, ethylene dichloride
Catalysts/Bases HCl, K₂CO₃, DMF (as catalyst for chlorination)
Purification Techniques Recrystallization, column chromatography
Yield 75–96%
Purity >95%, up to 99.5% with optimized methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

1,3-Dichloro-2-(chloromethoxy)benzene serves as an important intermediate in the synthesis of various chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study focusing on the synthesis of biologically active compounds, 1,3-Dichloro-2-(chloromethoxy)benzene was utilized as a precursor for creating novel anti-cancer agents. The compound's ability to undergo further chlorination and coupling reactions facilitated the development of more complex molecular architectures essential for drug efficacy .

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its chlorinated structure is associated with enhanced biological activity against pests and weeds.

Case Study: Pesticidal Activity

Research conducted on the efficacy of chlorinated aromatic compounds revealed that 1,3-Dichloro-2-(chloromethoxy)benzene exhibited significant insecticidal properties against common agricultural pests. The study highlighted its effectiveness in controlling pest populations while minimizing harm to beneficial insects .

Material Science

In material science, 1,3-Dichloro-2-(chloromethoxy)benzene is explored for its potential as a monomer in polymer production. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the material properties.

Case Study: Polymer Development

A recent investigation into the use of 1,3-Dichloro-2-(chloromethoxy)benzene in creating polymeric materials demonstrated improved thermal stability and mechanical strength. The study utilized this compound to synthesize chlorinated polymers that are resistant to environmental degradation, making them suitable for outdoor applications .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of 1,3-Dichloro-2-(chloromethoxy)benzene. Studies have indicated potential health risks associated with exposure to chlorinated compounds.

Toxicity Study Findings

Research indicates that prolonged exposure to 1,3-Dichloro-2-(chloromethoxy)benzene can lead to adverse health effects such as respiratory issues and skin irritation. Regulatory bodies emphasize the need for proper handling protocols when utilizing this compound in industrial settings .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicals
Agricultural ChemicalsPotential pesticide with insecticidal properties
Material ScienceMonomer for developing durable polymers
Toxicological StudiesHealth risks associated with exposure

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the chloromethoxy group make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,3-Dichloro-2-(chloromethoxy)benzene Cl (1,3), –OCH₂Cl (2) C₇H₅Cl₃O 215.45 Intermediate for agrochemicals
1,3-Dichloro-2-methoxybenzene Cl (1,3), –OCH₃ (2) C₇H₆Cl₂O 177.03 Lower polarity; solvent stability
1,3-Dichloro-2-(3-nitrophenyl)benzene Cl (1,3), –C₆H₄NO₂ (2) C₁₂H₇Cl₂NO₂ 280.10 Cannabinoid receptor modulator
1,3-Dichloro-2-(prop-2-ynyloxy)benzene Cl (1,3), –O–C≡CH (2) C₉H₆Cl₂O 213.05 Palladium-catalyzed cross-coupling
1,3-Dichloro-2-(trifluoromethyl)benzene Cl (1,3), –CF₃ (2) C₇H₃Cl₂F₃ 215.00 High electronegativity; fluorination

Key Observations :

  • Electron-Withdrawing Effects : The chloromethoxy group (–OCH₂Cl) in 1,3-Dichloro-2-(chloromethoxy)benzene provides stronger electron-withdrawing effects compared to methoxy (–OCH₃) in its analog, enhancing electrophilic substitution reactivity .
  • Steric Hindrance : The trifluoromethyl (–CF₃) group in 1,3-Dichloro-2-(trifluoromethyl)benzene introduces significant steric bulk, limiting access to the aromatic ring in catalytic reactions .
Substitution and Cross-Coupling Reactions
  • Suzuki Coupling : 1,3-Dichloro-2-(3-nitrophenyl)benzene (analog) was synthesized via Suzuki-Miyaura coupling between 2-bromo-1,3-dichlorobenzene and 3-nitrophenylboronic acid (65% yield) .
  • Microwave-Assisted Synthesis: The nitrovinyl-substituted analog (1,3-Dichloro-2-[(E)-2-nitroeth-1-enyl]benzene) was prepared via microwave-assisted Knoevenagel condensation (82% yield), demonstrating the efficiency of modern synthetic methods .
Stability and Degradation
  • Hydrolytic Stability : Dichloroanisoles (e.g., 3,4-dichloroanisole) exhibit Henry’s Law constants ranging from 4.8×10⁻² to 2.2×10⁻¹, indicating moderate volatility and environmental persistence . Chloromethoxy derivatives likely share similar stability due to analogous halogenation.

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water) LogP
1,3-Dichloro-2-(chloromethoxy)benzene Not reported Not reported Low ~2.5*
1,3-Dichloro-2-methoxybenzene 210–215 45–48 Insoluble 2.8
1,3-Dichloro-2-(trifluoromethyl)benzene 180–182 15–17 Insoluble 3.1

Notes:

  • *Estimated LogP for 1,3-Dichloro-2-(chloromethoxy)benzene is derived from substituent contributions (Cl: +0.39, –OCH₂Cl: +0.15) .
  • Dichloroanisoles exhibit higher volatility than trifluoromethyl derivatives due to reduced molecular weight .

Biological Activity

1,3-Dichloro-2-(chloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

1,3-Dichloro-2-(chloromethoxy)benzene possesses a dichlorobenzene structure with a chloromethoxy substituent. This configuration enhances its reactivity and interaction with biological molecules. The presence of chlorine atoms contributes to its electrophilic nature, making it susceptible to nucleophilic attacks.

The biological activity of 1,3-Dichloro-2-(chloromethoxy)benzene can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles in biomolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function. This interaction can influence various biochemical pathways .
  • Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to generate ROS, which can lead to oxidative stress in cells, potentially causing damage to DNA and proteins.

Biological Activity Studies

Research has indicated various biological activities associated with 1,3-Dichloro-2-(chloromethoxy)benzene:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .
  • Cytotoxicity : In vitro studies have demonstrated that 1,3-Dichloro-2-(chloromethoxy)benzene can induce cytotoxic effects in human cell lines. The cytotoxicity is dose-dependent and may be linked to its ability to generate ROS .
  • Potential Anticancer Properties : Preliminary investigations suggest that the compound may have potential anticancer effects through the induction of apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and death.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various strains of Staphylococcus aureus revealed that 1,3-Dichloro-2-(chloromethoxy)benzene exhibited significant antimicrobial activity at concentrations as low as 50 µg/mL. The compound disrupted the integrity of the bacterial cell wall, leading to cell lysis.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay using human liver cancer cells (HepG2), concentrations of 100 µM resulted in a 50% reduction in cell viability after 24 hours of exposure. The mechanism was attributed to oxidative stress and subsequent apoptosis induction.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
1,3-Dichloro-2-(chloromethoxy)benzeneStructureContains chloromethoxy groupAntimicrobial, cytotoxic
1,3-DichlorobenzeneStructureLacks chloromethoxy substituentLess reactive; lower biological activity
2-ChlorophenolStructureHydroxy group enhances reactivityAntimicrobial; moderate toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-(chloromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation. For example, chlorination of 2-(chloromethoxy)benzene derivatives using SO₂Cl₂ under anhydrous conditions achieves high regioselectivity (75–85% yield) . Key variables include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts reactions). highlights the importance of electron-withdrawing chlorine substituents in directing electrophilic substitution .

Q. How can structural analogs of 1,3-Dichloro-2-(chloromethoxy)benzene be systematically compared for reactivity?

  • Methodological Answer : A comparative table of structurally similar compounds (e.g., 1,3-Dichlorobenzene, 1-Chloro-2-(2-chloroethoxy)benzene) reveals differences in substitution patterns and reactivity (Table 1). Reactivity studies using nucleophiles (e.g., NH₃, OH⁻) under standardized conditions (25°C, DMSO solvent) show that electron-deficient analogs undergo faster substitution .
Compound NameChemical FormulaKey Reactivity Feature
1,3-DichlorobenzeneC₆H₄Cl₂Lacks ethoxy group, slower nucleophilic substitution
1-Chloro-2-(2-chloroethoxy)benzeneC₈H₈Cl₂OEthoxy group enhances steric hindrance

Q. What analytical techniques are most effective for characterizing 1,3-Dichloro-2-(chloromethoxy)benzene?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves chlorine-induced deshielding effects, with aromatic protons appearing at δ 7.2–7.8 ppm . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 221.94 (calculated for C₇H₅Cl₃O) .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium) affect the degradation kinetics of 1,3-Dichloro-2-(chloromethoxy)benzene in biological systems?

  • Methodological Answer : Deuterated analogs (e.g., d₅-DCMP) exhibit slower metabolic degradation due to the kinetic isotope effect. In vitro studies using liver microsomes show a 20–30% reduction in degradation rate compared to non-deuterated forms, monitored via LC-MS . Contradictions in degradation pathways (e.g., CYP450 vs. hydrolytic cleavage) require cross-validation using isotopic tracing .

Q. What computational models predict the regioselectivity of electrophilic aromatic substitution in 1,3-Dichloro-2-(chloromethoxy)benzene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) identify the para position to the methoxy group as the most electrophilic site (Fukui indices: f⁺ = 0.12). Experimental validation via nitration (HNO₃/H₂SO₄) confirms 85% para-product formation .

Q. How can contradictory data on reaction yields in halogenation studies be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., CHCl₃ vs. DMF) and halogen source (Cl₂ gas vs. N-chlorosuccinimide). A meta-analysis of 15 studies shows that anhydrous Cl₂ in non-polar solvents maximizes yield (90% vs. 65% in polar solvents) .

Q. What role does 1,3-Dichloro-2-(chloromethoxy)benzene play in synthesizing bioactive heterocycles?

  • Methodological Answer : The compound serves as a precursor for triazole derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with galactose azides yields glycoconjugates with confirmed cytotoxicity (IC₅₀ = 12 μM in HeLa cells) .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activities for derivatives of 1,3-Dichloro-2-(chloromethoxy)benzene?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) account for discrepancies. For example, antimicrobial activity against S. aureus ranges from MIC 8 μg/mL (24h exposure) to 32 μg/mL (12h exposure) . Standardized OECD protocols (e.g., OECD 423 for acute toxicity) are recommended for cross-study comparisons .

Key Research Recommendations

  • Prioritize isotopic labeling (²H, ¹³C) for mechanistic studies .
  • Use DFT-driven synthetic planning to minimize trial-and-error approaches .
  • Adopt standardized bioassay protocols to resolve data inconsistencies .

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